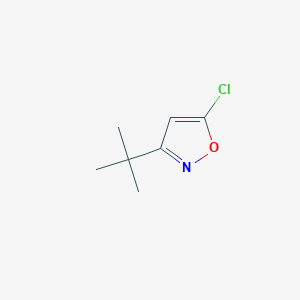
1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid, also known as MPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MPAC is a cyclic amino acid that is structurally similar to proline, and it has been found to exhibit a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis of Enantiopure Azetidine-2-Carboxylic Acids Azetidine-2-carboxylic acid (Aze) analogs, including 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid, have been synthesized for studying the influence of conformation on peptide activity. These compounds are significant for their potential applications in understanding peptide activity and structural biology (Sajjadi & Lubell, 2008).
Synthesis of Novel Isomeric Analogs of dl-Proline The synthesis of azetidine-2-carboxylic acid, closely related to 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid, has been used in the production of novel isomeric analogs of dl-Proline. These compounds are important for the study of high molecular weight polypeptides (Soriano, Podraza, & Cromwell, 1980).
Study of Proline Metabolism and Protein Conformation Azetidine-2-carboxylic acid is regularly used in the study of proline metabolism and protein conformation. Its use provides insights into amino acid metabolism and protein folding processes (Verbruggen, van Montagu, & Messens, 1992).
Investigation of Aze in Food Chain Azetidine-2-carboxylic acid's presence in the food chain, particularly in sugar beets, has implications for studying its toxic effects and misincorporation into proteins in place of proline (Rubenstein et al., 2009).
Synthesis of Protected Azetidine Derivatives for Medicinal Chemistry Protected azetidine derivatives, including those similar to 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid, are synthesized for use as building blocks in medicinal chemistry, highlighting their potential in drug discovery and development (Ji, Wojtas, & Lopchuk, 2018).
Growth Inhibitory Activity on Seedlings Azetidine-2-carboxylic acid, structurally related to 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid, has been tested for its growth inhibitory activity on seedlings, particularly in mung beans, signifying its potential use in agricultural and plant biology research (Fowden, 1963).
Propiedades
IUPAC Name |
1-(1-methylpiperidin-4-yl)azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-11-4-2-9(3-5-11)12-6-8(7-12)10(13)14/h8-9H,2-7H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZBXHNHYFRAFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CC(C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2371446.png)
![1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-imidazole-2-thiol](/img/structure/B2371447.png)
![2-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2371448.png)






![5-(5,8-dioxo-2-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-2-methoxy-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B2371460.png)



